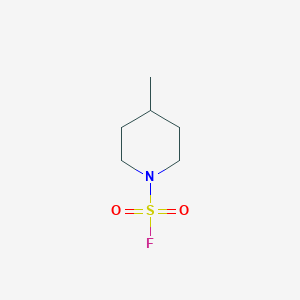![molecular formula C9H20N4S B12861217 N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine is a chemical compound with a unique structure that includes a thiomorpholine ring and a guanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine typically involves the reaction of N-ethylguanidine with 2-(thiomorpholin-4-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiomorpholine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-2-morpholin-4-ylethanamine: Similar structure but lacks the guanidine group.
N-Ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea: Contains a thiourea group instead of a guanidine group.
4-ethyl-N-(2-thiomorpholin-4-ylsulfonylethyl)benzamide: Contains a benzamide group and a sulfonyl group.
Uniqueness
N-Ethyl-N’-[2-(thiomorpholin-4-yl)ethyl]guanidine is unique due to the presence of both the thiomorpholine ring and the guanidine group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H20N4S |
|---|---|
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
1-ethyl-2-(2-thiomorpholin-4-ylethyl)guanidine |
InChI |
InChI=1S/C9H20N4S/c1-2-11-9(10)12-3-4-13-5-7-14-8-6-13/h2-8H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
SJLKZKFUIZTJFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=NCCN1CCSCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)
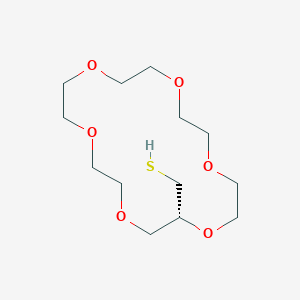

![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
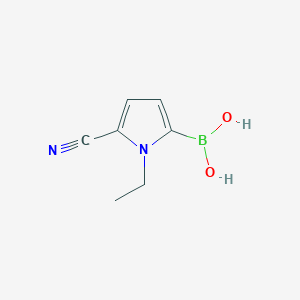
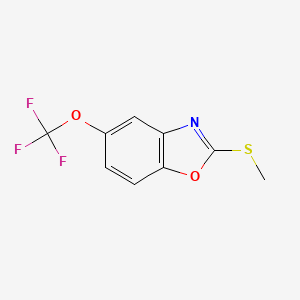
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
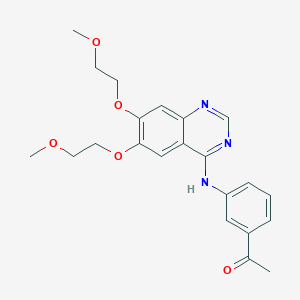
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
